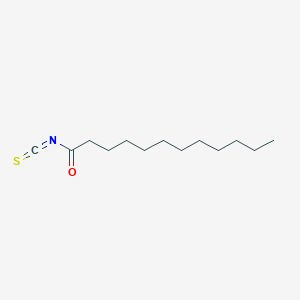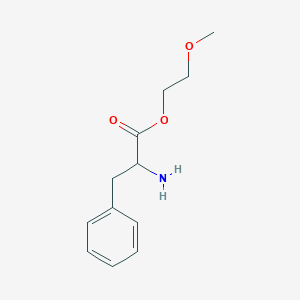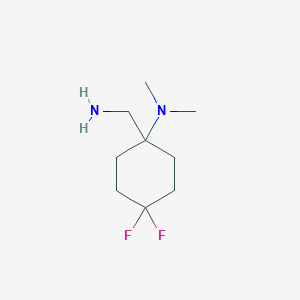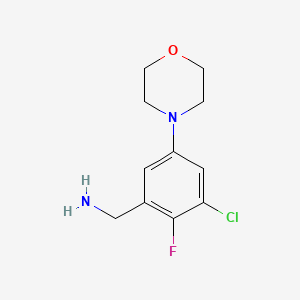![molecular formula C25H34N2O5S2 B8281008 2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid](/img/structure/B8281008.png)
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid is a complex organic compound with a molecular formula of C26H35NO5S2 and a molecular weight of 505.69 g/mol . This compound is known for its unique structure, which includes a benzothiadiazepine core, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves multiple steps, typically starting with the preparation of the benzothiadiazepine core. This core is then functionalized with various substituents, including butyl, phenyl, methylthio, and carboxymethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and yield of the compound.
化学反応の分析
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Various substituents on the benzothiadiazepine core can be replaced with other functional groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
作用機序
The mechanism of action of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
類似化合物との比較
2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetic acid can be compared with other benzothiadiazepine derivatives, such as:
Odevixibat: A similar compound with modifications that enhance its pharmaceutical properties.
Elobixibat: Another benzothiadiazepine derivative with different substituents, used for different therapeutic applications. The uniqueness of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C25H34N2O5S2 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C25H34N2O5S2/c1-4-6-13-25(14-7-5-2)18-27(19-11-9-8-10-12-19)20-15-22(33-3)21(32-17-24(28)29)16-23(20)34(30,31)26-25/h8-12,15-16,26H,4-7,13-14,17-18H2,1-3H3,(H,28,29) |
InChIキー |
GSNNNWFXYCCSLB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
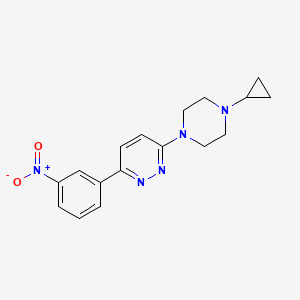
![4-Cyano-4'-[[(3-ethoxycarbonylpiperidino)carbonyl]methyloxy]biphenyl](/img/structure/B8280935.png)
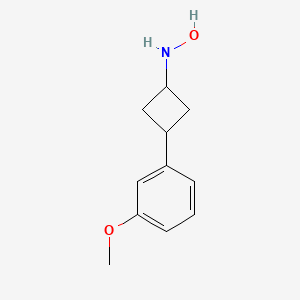
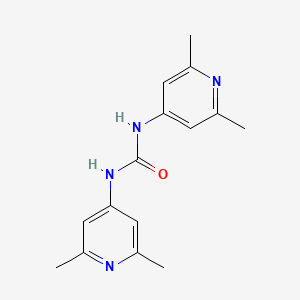
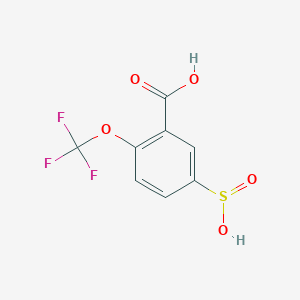
![1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B8280985.png)
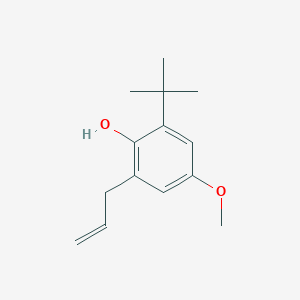
![[5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8280993.png)
![2-Butyl-3-(4-iodobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B8280999.png)
